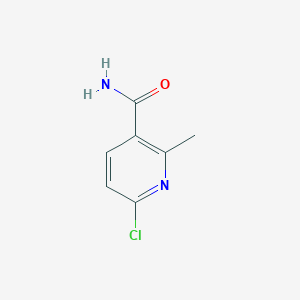

6-Chloro-2-methylnicotinamide

Description

Structure

3D Structure

Properties

CAS No. |

1824294-52-1 |

|---|---|

Molecular Formula |

C7H7ClN2O |

Molecular Weight |

170.59 g/mol |

IUPAC Name |

6-chloro-2-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C7H7ClN2O/c1-4-5(7(9)11)2-3-6(8)10-4/h2-3H,1H3,(H2,9,11) |

InChI Key |

RDLYXYYQPXLBNP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=N1)Cl)C(=O)N |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 2 Methylnicotinamide

Direct Synthetic Routes to 6-Chloro-2-methylnicotinamide

Direct synthetic routes to this compound are not extensively detailed in readily available literature. The synthesis of such polysubstituted pyridines often involves building the molecule from a precursor that already contains the desired substitution pattern, which is then elaborated to the final amide product.

Analogous Synthetic Approaches from Substituted Pyridine (B92270) Precursors

Given the structure of the target compound, analogous syntheses for isomers or similarly substituted nicotinamides provide a clear blueprint. These methods highlight common and effective strategies in pyridine chemistry.

A highly analogous and well-documented pathway is the synthesis of the isomeric 2-chloro-6-methylnicotinamide (B1585770) from its corresponding nicotinic acid. chemicalbook.com This process occurs in two main stages: the activation of the carboxylic acid and the subsequent amidation.

First, the carboxylic acid (2-chloro-6-methylnicotinic acid) is converted into a more reactive acyl chloride. This is typically achieved using a chlorinating agent like oxalyl dichloride or thionyl chloride in an anhydrous solvent such as dichloromethane (B109758) (DCM). chemicalbook.com The mixture is stirred at room temperature to ensure complete conversion to the acid chloride intermediate. chemicalbook.com

In the second stage, the resulting 2-chloro-6-methylnicotinoyl chloride is reacted with an ammonia (B1221849) source to form the amide. Ammonium (B1175870) hydroxide (B78521) is a common reagent for this step, typically carried out in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com The reaction proceeds to form the final nicotinamide (B372718) product. An alternative approach involves reacting the acid chloride with anhydrous methylamine (B109427) to produce N-methylated nicotinamides. prepchem.com

A detailed synthetic example for the analogous 2-chloro-6-methylnicotinamide is presented below.

| Stage | Reactants | Reagents & Solvents | Conditions | Outcome |

| 1. Acid Activation | 2-chloro-6-methylnicotinic acid | Oxalyl dichloride, Dichloromethane (DCM) | Stirred at 20°C for 2 hours | 2-chloro-6-methylnicotinoyl chloride |

| 2. Amidation | 2-chloro-6-methylnicotinoyl chloride | Ammonium hydroxide, Tetrahydrofuran (THF) | Stirred at 20°C for 2 hours | 2-chloro-6-methylnicotinamide |

This table is based on a reported synthesis for an isomer of the target compound. chemicalbook.com

The introduction of halogen and alkyl groups onto a pyridine ring is fundamental to creating the necessary precursors for nicotinamide synthesis.

Halogenation: Chlorine substituents are often introduced onto the pyridine ring using potent chlorinating agents. For instance, converting a hydroxypyridine derivative to a chloropyridine is a common strategy. 2-Hydroxy-6-methyl-nicotinic acid can be converted to 2-chloro-6-methylnicotinic acid by heating with phosphorus oxychloride. prepchem.com Direct chlorination of a nicotinamide backbone can also be achieved using reagents like thionyl chloride (SOCl₂). The position of chlorination is directed by the existing substituents on the ring.

Alkylation: The introduction of alkyl groups like methyl can be more complex. While not a direct route to the title compound, Friedel-Crafts-type alkylations on pyridine rings are generally difficult due to the electron-deficient nature of the ring and the tendency for the nitrogen to coordinate with the Lewis acid catalyst. Therefore, it is more common to start with a pyridine precursor that already contains the methyl group, such as a lutidine (dimethylpyridine) or picoline (methylpyridine) derivative, and then build the rest of the molecule.

The general reactivity for alkyl halides in substitution reactions increases in the order of Cl < Br < I, making alkyl iodides the most reactive. msu.edu

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity. Several factors can be systematically varied. researchgate.net

For amide bond formation, optimization may involve screening different solvents (e.g., THF, DMF), adjusting the temperature (often between 60–100°C for less reactive precursors), and using coupling catalysts like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

In the context of continuous flow chemistry, which allows for rapid optimization, parameters such as reagent concentration, temperature, and flow rate are key variables. For a model reaction involving the synthesis of N-methyl nicotinamide from methyl nicotinate, optimal conditions were determined by systematically adjusting the flow rate of the ester and the temperature. acs.org This highlights the importance of methodical optimization, whether in batch or flow synthesis.

| Parameter | Typical Range/Options | Purpose |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Toluene | Affects solubility, reactivity, and side reactions. prepchem.com |

| Temperature | 0°C to 125°C | Controls reaction rate and selectivity. Cooling is used for highly exothermic steps, while heating drives less favorable reactions. prepchem.comprepchem.com |

| Reagents | Oxalyl chloride vs. Thionyl chloride | Choice of activating agent can influence yield and ease of purification. chemicalbook.com |

| Catalyst | EDC, NHS, Lewis Acids | Can be used to enhance the rate of amide bond formation. |

Isolation and Purification Techniques for Substituted Nicotinamides

After synthesis, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and byproducts.

A common initial step is to concentrate the reaction mixture under reduced pressure to remove volatile solvents. chemicalbook.comprepchem.com The resulting residue can then be treated with a solvent in which the product is insoluble, such as water, to precipitate the crude compound, which is then collected by filtration. prepchem.com

For more rigorous purification, several chromatographic techniques are employed:

Silica Gel Column Chromatography: This is a standard method for separating organic compounds. A solvent system (e.g., ethyl acetate/hexane) is chosen to effectively separate the target compound from impurities based on polarity. uni-greifswald.de

Reverse-Phase High-Performance Liquid Chromatography (HPLC): This technique is particularly useful for purifying more polar or labile nicotinamide derivatives and can achieve very high purity. colab.wsnih.gov It is also used as an analytical method to confirm the purity of the final product. nih.govnih.gov

Ion-Exchange Resins: In cases where the crude product is contaminated with acidic byproducts like nicotinic acid, ion-exchange resins can be used for purification. google.com Cation exchange resins can bind and remove salts, while weak base resins can separate the amide from its corresponding acid. google.com

Crystallization: The final purified product can be further refined by crystallization from a suitable solvent, such as aqueous ethanol, to yield a crystalline solid with high purity. prepchem.com

Advanced Structural Elucidation and Characterization of 6 Chloro 2 Methylnicotinamide

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy is a cornerstone of chemical analysis, probing the interaction of electromagnetic radiation with matter to reveal details about molecular structure, functional groups, and connectivity.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Related Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While specific NMR data for 6-Chloro-2-methylnicotinamide is not detailed in readily available literature, analysis of closely related analogs provides a strong predictive framework for its spectral characteristics. For instance, studying compounds like N⁶-substituted 2-chloroadenosines and 6-chloro-2-methoxy-N-methylnicotinamide reveals how different substituents on a heterocyclic ring influence the chemical shifts of nearby protons and carbons. mdpi.com

In ¹H NMR spectroscopy, the protons on the pyridine (B92270) ring of a this compound analog would be expected to appear in the aromatic region of the spectrum. The methyl group protons would likely produce a singlet, while the amide protons would also present as distinct signals. Similarly, ¹³C NMR spectroscopy would confirm the presence of the carbonyl carbon of the amide group, typically in the range of δ 165–170 ppm, alongside the signals for the carbons of the pyridine ring and the methyl group. The observation of two distinct forms in the NMR spectra of some N⁶-substituted analogs suggests the possibility of hindered rotation or the presence of rotamers, which could also be a feature in the spectra of this compound. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Analogs of this compound Data is predictive and based on analogous structures.

| Group | Predicted ¹H NMR Shift (δ ppm) | Predicted ¹³C NMR Shift (δ ppm) |

|---|---|---|

| Pyridine Ring Protons | 7.5 - 8.5 | 120 - 155 |

| Methyl Protons (-CH₃) | ~2.5 | ~20 |

| Amide Protons (-CONH₂) | 5.5 - 7.5 (broad) | N/A |

| Amide Carbonyl (C=O) | N/A | 165 - 170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₇H₇ClN₂O), the calculated monoisotopic mass is approximately 170.02 Da.

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed. Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak with about one-third the intensity of the molecular ion peak is expected. docbrown.info This isotopic signature is a key identifier for chlorine-containing compounds.

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for amides and aromatic compounds include α-cleavage adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this compound, this could lead to the loss of the amide group or related fragments.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Notes |

|---|---|---|

| 170/172 | [C₇H₇ClN₂O]⁺ | Molecular ion peak ([M]⁺ and [M+2]⁺) |

| 153/155 | [M - NH₃]⁺ | Loss of ammonia (B1221849) |

| 126/128 | [M - CONH₂]⁺ | Loss of the carboxamide group |

| 111 | [C₅H₄NCl]⁺ | Loss of methyl and CO |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.

The amide group gives rise to several distinct peaks. The N-H stretching vibrations of a primary amide typically appear as two bands in the region of 3100-3500 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong, sharp peak usually found between 1630 and 1690 cm⁻¹. The N-H bending vibration (Amide II band) occurs in the 1550-1650 cm⁻¹ region. researchgate.net Furthermore, C-N stretching vibrations in aromatic amides are expected in the 1266-1382 cm⁻¹ range. nih.gov The presence of the substituted pyridine ring will be indicated by C-H and C=C stretching vibrations, while the C-Cl bond will have a characteristic stretching frequency in the lower wavenumber region of the spectrum. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amide (-CONH₂) | N-H Stretch | 3100 - 3500 |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1630 - 1690 |

| Amide (-CONH₂) | N-H Bend (Amide II) | 1550 - 1650 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |

| Alkyl (-CH₃) | C-H Stretch | 2850 - 3000 |

| Chloro (-Cl) | C-Cl Stretch | 600 - 800 |

Crystallographic Studies for Solid-State Arrangement

While spectroscopic methods reveal the connectivity and functional groups within a molecule, X-ray crystallography provides a definitive picture of the arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) for Nicotinamide (B372718) Derivatives

Studies on various nicotinamide derivatives have successfully employed SCXRD to elucidate their crystal structures. uzh.chresearchgate.netbiosynth.com For example, the crystal structure of a co-crystal of nicotinamide and urea (B33335) was determined to have a monoclinic system. pharmascholars.com Another study on nicotinamide riboside derivatives reported an orthorhombic P2₁2₁2₁ space group for one of its forms. researchgate.net These studies demonstrate that nicotinamide derivatives form well-ordered crystals suitable for SCXRD analysis. A similar analysis of this compound would provide unequivocal proof of its molecular structure and reveal details about intermolecular interactions, such as hydrogen bonding, which govern its solid-state properties.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial final step in the characterization of a newly synthesized compound, providing quantitative verification of its elemental composition. huji.ac.il

This technique determines the mass percentages of the constituent elements (primarily carbon, hydrogen, nitrogen, and halogens) in a sample. The experimental results are then compared with the theoretical values calculated from the compound's molecular formula. For a pure sample, the experimental and theoretical values should agree within a narrow margin, typically ±0.4%. huji.ac.il For this compound (C₇H₇ClN₂O), the theoretical elemental composition can be calculated based on the atomic masses of its constituent atoms.

Table 4: Elemental Analysis Data for this compound (Formula: C₇H₇ClN₂O; Molecular Weight: 170.60 g/mol )

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 49.28 |

| Hydrogen (H) | 4.14 |

| Chlorine (Cl) | 20.78 |

| Nitrogen (N) | 16.42 |

| Oxygen (O) | 9.38 |

Chemical Reactivity and Transformation Mechanisms of 6 Chloro 2 Methylnicotinamide

Inherent Stability and Reactivity Profile

The inherent stability and reactivity of 6-Chloro-2-methylnicotinamide are influenced by the electronic effects of its substituents on the pyridine (B92270) ring. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen tends to make the ring electron-deficient, which influences its susceptibility to nucleophilic attack. Conversely, the electron-donating methyl group can partially mitigate this effect.

Based on data from analogous compounds like 2-Chloro-6-methylnicotinic acid, this compound is expected to be stable under normal ambient and atmospheric conditions. The stability of the amide bond is generally robust, though it can be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the amide to form 6-chloro-2-methylnicotinic acid and methylamine (B109427). The C-Cl bond on the pyridine ring is generally stable but can undergo nucleophilic substitution under certain conditions.

Table 1: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Potential Products of Instability |

| Neutral pH, Room Temperature | Stable | Not applicable |

| Strong Acidic Conditions | Susceptible to hydrolysis | 6-chloro-2-methylnicotinic acid, methylammonium (B1206745) salt |

| Strong Basic Conditions | Susceptible to hydrolysis | Salt of 6-chloro-2-methylnicotinic acid, methylamine |

| Elevated Temperatures | See Decomposition Pathways | See Section 4.2 |

| UV Light Exposure | Potentially susceptible to photodecomposition | Complex mixture of degradation products |

Drawing parallels from safety data for structurally similar compounds, this compound is likely to be incompatible with strong oxidizing agents. thermofisher.com Reactions with these substances could lead to vigorous, exothermic reactions and the potential for creating hazardous byproducts. Contact with strong acids or bases should also be avoided, as this can promote hydrolysis of the amide group.

Table 2: Likely Incompatible Materials for this compound

| Class of Material | Examples | Potential Hazard |

| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Risk of fire or explosion |

| Strong Acids | Sulfuric Acid, Hydrochloric Acid | Hydrolysis of the amide bond, potential for exothermic reaction |

| Strong Bases | Sodium Hydroxide (B78521), Potassium Hydroxide | Hydrolysis of the amide bond, potential for exothermic reaction |

Decomposition Pathways and Products

Upon exposure to high temperatures, this compound is expected to undergo thermal decomposition. The decomposition pathway will likely involve the breakdown of the molecule into smaller, more stable gaseous products.

As with most organic compounds containing carbon and oxygen, thermal decomposition of this compound in the presence of sufficient oxygen will lead to the formation of carbon dioxide (CO₂). In an oxygen-limited environment, incomplete combustion would result in the formation of carbon monoxide (CO), a toxic gas. thermofisher.com

The presence of chlorine and nitrogen in the molecular structure of this compound dictates the formation of specific hazardous decomposition products. At elevated temperatures, the chlorine atom is likely to be liberated, combining with hydrogen to form hydrogen chloride (HCl), a corrosive gas. thermofisher.com Similarly, the nitrogen atoms from the pyridine ring and the amide group are expected to be converted into various nitrogen oxides (NOx), which are also toxic and contribute to air pollution. thermofisher.com

Table 3: Predicted Hazardous Decomposition Products of this compound

| Decomposition Product | Chemical Formula | Associated Hazard |

| Carbon Monoxide | CO | Toxic, flammable |

| Carbon Dioxide | CO₂ | Asphyxiant in high concentrations |

| Hydrogen Chloride | HCl | Corrosive, toxic |

| Nitrogen Oxides | NOx | Toxic, respiratory irritant |

Electrochemical Properties and Redox Behavior

The electrochemical properties and redox behavior of this compound have not been extensively studied. However, predictions can be made based on the behavior of related pyridine and nicotinamide (B372718) derivatives. The pyridine ring is known to undergo reduction, and the presence of substituents will modulate the reduction potential.

The nicotinamide functional group is redox-active and is a key component of the NAD+/NADH redox couple in biological systems. The core pyridine ring of the nicotinamide can accept an electron and a proton (or two electrons and a proton) to form a dihydropyridine (B1217469) derivative.

The electron-withdrawing chlorine atom at the 6-position would be expected to make the pyridine ring more electron-deficient and thus easier to reduce (a more positive reduction potential) compared to unsubstituted nicotinamide. Conversely, the electron-donating methyl group at the 2-position would make the ring slightly more electron-rich, making it more difficult to reduce (a more negative reduction potential). The net effect on the redox potential would depend on the balance of these opposing electronic influences.

Oxidation of the molecule would likely be more difficult and may involve the pyridine ring or the amide group, but typically requires harsher conditions. The specific redox potentials and the reversibility of the electrochemical processes would need to be determined experimentally through techniques such as cyclic voltammetry.

Voltammetric and Polarographic Studies on Chloro-Substituted Pyridinecarboxylic Acids

Direct voltammetric and polarographic studies specifically focused on this compound are not extensively available in publicly accessible literature. However, the electrochemical behavior of this compound can be inferred by examining studies on structurally related molecules, such as nicotinamide and other substituted pyridinecarboxylic acids.

The electrochemical characteristics of nicotinamide and its derivatives are influenced by the presence of the pyridine ring, the carboxamide group, and any substituents. For instance, studies on nicotinamide have shown that it can undergo electrochemical reduction. The interaction of nicotinamide with other ions in solution, such as vanadium(V), has been studied using voltammetry, revealing the formation of complexes that alter the reduction potentials. In one study, the reduction of V(V) ions complexed with nicotinamide in a phosphate (B84403) buffer at physiological pH was observed as a reversible reduction peak.

Furthermore, the electrochemical behavior of nicotinic acid, a related pyridinecarboxylic acid, is known to be complex and pH-dependent. The reduction of nicotinic acid has been described as an irreversible process involving an electron transfer followed by a chemical reaction that consumes the reduction product. The reduction potential is influenced by the electrode material and the pH of the solution. At a mercury electrode at pH 5.1, the reduction potential was reported to be -1.47 V versus a saturated calomel (B162337) electrode (SCE).

Based on these findings for related compounds, it can be postulated that this compound would also exhibit electrochemical activity, with the pyridine ring being the likely site of electron transfer. The presence of the electron-withdrawing chlorine atom at the 6-position and the electron-donating methyl group at the 2-position would be expected to influence the electron density of the pyridine ring and, consequently, its reduction potential.

Table 1: Postulated Voltammetric Behavior of this compound Based on Related Compounds

| Parameter | Expected Behavior for this compound | Basis of Postulation (Related Compound) |

| Electrochemical Activity | Expected to be electrochemically active, undergoing reduction. | Nicotinamide, Nicotinic Acid |

| Primary Reduction Site | Pyridine ring | Nicotinamide, Nicotinic Acid |

| Influence of Substituents | The chloro and methyl groups will likely alter the reduction potential compared to unsubstituted nicotinamide. | General principles of physical organic chemistry |

| pH Dependence | The electrochemical behavior is expected to be dependent on the pH of the medium. | Nicotinic Acid |

| Reaction Type | Likely an irreversible reduction process. | Nicotinic Acid |

Proposed Electrochemical Reaction Mechanisms for Related Compounds

Due to the scarcity of direct research on this compound, the proposed electrochemical reaction mechanisms are based on those suggested for nicotinamide and nicotinic acid.

In the case of nicotinamide, its electrochemical reduction is also anticipated to occur at the pyridine nucleus. The presence of the amide group can influence the reaction pathway. At physiological pH, studies on the interaction of nicotinamide with metal ions have shown the formation of complexes that are electrochemically active.

For this compound, a plausible electrochemical reduction mechanism would involve the following steps:

Protonation: In an aqueous acidic or neutral medium, the nitrogen atom of the pyridine ring can be protonated.

Electron Transfer: The protonated species can then accept an electron at the electrode surface, forming a radical intermediate. The potential at which this occurs will be influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group.

Subsequent Reactions: The radical intermediate could then undergo a variety of reactions, such as a second electron transfer and protonation to form a dihydropyridine derivative, or it could dimerize with another radical. The cleavage of the carbon-chlorine bond upon reduction is also a possible pathway, a common reaction for halogenated aromatic compounds.

The exact mechanism would depend on experimental conditions such as the electrode material, solvent, pH, and the presence of other species in the solution.

Chemical Transformations via Oxidation and Reduction

The chemical reactivity of this compound in oxidation and reduction reactions is dictated by the functional groups present: the substituted pyridine ring and the nicotinamide side chain.

Oxidation:

The pyridine ring is generally resistant to oxidation due to its aromaticity and the electron-withdrawing nature of the nitrogen atom. However, the methyl group at the 2-position is a potential site for oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or manganese dioxide (MnO₂) in sulfuric acid, have been used to oxidize alkylpyridines to the corresponding pyridinecarboxylic acids. google.com Applying this to this compound, the methyl group could potentially be oxidized to a carboxylic acid group, yielding 6-chloro-pyridine-2,3-dicarboxylic acid amide.

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Reaction Site | Potential Product |

| Potassium Permanganate (KMnO₄) | Methyl group | 6-chloro-pyridine-2,3-dicarboxylic acid amide |

| Manganese Dioxide (MnO₂) / H₂SO₄ | Methyl group | 6-chloro-pyridine-2,3-dicarboxylic acid amide |

Reduction:

The pyridine ring of this compound can be susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd, Pt, or Ni) can reduce the pyridine ring to a piperidine (B6355638) ring. The conditions of the hydrogenation (temperature, pressure, catalyst) would determine the extent of reduction.

Additionally, the chloro-substituent can be removed via reductive dehalogenation. This can often be achieved through catalytic hydrogenation or with reducing agents like zinc dust in acetic acid.

The amide functional group is generally resistant to reduction under typical catalytic hydrogenation conditions that would reduce the aromatic ring. However, very strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the amide to an amine, though this might also affect other parts of the molecule.

Table 3: Potential Reduction Products of this compound

| Reducing Agent/Method | Potential Reaction Site(s) | Potential Product(s) |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Pyridine ring, Chloro group | 2-methylpiperidine-3-carboxamide, 6-Chloro-2-methylpiperidine-3-carboxamide |

| Zinc Dust / Acetic Acid | Chloro group | 2-methylnicotinamide |

| Lithium Aluminum Hydride (LiAlH₄) | Amide group, Pyridine ring | (6-Chloro-2-methylpyridin-3-yl)methanamine |

It is important to note that the actual products of these reactions would depend on the specific reagents and conditions used, and a mixture of products is often possible.

Supramolecular Interactions and Crystal Engineering of Nicotinamide Analogues

Investigation of Non-Covalent Interactions

Non-covalent interactions are the primary forces that dictate the assembly of molecules in the solid state, influencing physical properties such as solubility and melting point. A thorough investigation of these interactions is fundamental to the field of crystal engineering.

Hydrogen Bonding Networks in Substituted Nicotinamide (B372718) Crystals

Hydrogen bonds are highly directional interactions crucial in forming predictable supramolecular structures. In nicotinamide and its derivatives, the amide group (-CONH2) provides both a hydrogen bond donor (N-H) and acceptor (C=O), while the pyridine (B92270) ring nitrogen acts as a hydrogen bond acceptor. This functionality allows for the formation of robust and predictable hydrogen-bonded patterns, such as the common amide-amide R²₂(8) homosynthon.

For 6-Chloro-2-methylnicotinamide, a detailed analysis of its hydrogen bonding network is contingent upon the determination of its crystal structure. However, specific crystallographic data for this compound, which would describe the precise geometry, connectivity, and dimensionality of its hydrogen bond network, has not been reported in the surveyed scientific literature.

Other Intermolecular Interactions (e.g., C-H···π, π-π stacking)

Beyond classical hydrogen bonds, weaker interactions such as C-H···π and π-π stacking are vital in stabilizing the crystal lattices of aromatic compounds. In nicotinamide analogues, π-π stacking can occur between the electron-deficient pyridine rings, while C-H···π interactions may involve hydrogens from methyl groups or the aromatic ring interacting with the π-system of an adjacent molecule. The presence of a chlorine atom in this compound could also introduce halogen bonding (C-Cl···N/O) or other halogen-related interactions.

A definitive account of these specific intermolecular interactions for this compound is not possible without experimental crystal structure data. Consequently, there are no specific research findings detailing the presence or geometric characteristics of C-H···π, π-π stacking, or other non-covalent interactions for this compound.

Design and Formation of Co-crystals and Salts with Nicotinamide Derivatives

Crystal engineering utilizes supramolecular synthons to design multi-component crystals, such as co-crystals and salts, to modify the physicochemical properties of active pharmaceutical ingredients and other materials. Nicotinamide is a widely used co-former due to its robust hydrogen bonding capabilities.

The formation of co-crystals or salts involving this compound would depend on its interaction with suitable co-formers, typically involving hydrogen bonding between its amide or pyridine functionalities and complementary groups on a guest molecule (e.g., carboxylic acids). However, a search of the scientific literature did not yield any studies on the design, synthesis, or structural characterization of co-crystals or molecular salts specifically involving this compound.

Computational Analysis of Supramolecular Assemblies

Computational tools are increasingly used to understand and predict the formation of supramolecular structures. Methods like Hirshfeld surface analysis provide quantitative and qualitative insights into intermolecular interactions within a crystal lattice.

Application of Hirshfeld Surface Analysis for Intermolecular Contacts

To perform a Hirshfeld surface analysis, a crystallographic information file (.cif) from single-crystal X-ray diffraction is required. As no crystal structure for this compound has been reported, there have been no applications of Hirshfeld surface analysis to study its intermolecular contacts. Therefore, no data tables or detailed findings from such an analysis can be presented for this specific compound.

Biochemical Interactions and Enzymatic Modulation by 6 Chloro 2 Methylnicotinamide

Potential Interactions with Nicotinamide (B372718) N-Methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is a key enzyme in the metabolism of nicotinamide. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, forming S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (B1211872) (MNA). nih.gov This process is crucial for clearing excess nicotinamide and is implicated in various metabolic and disease states. frontiersin.orgnih.gov

Numerous studies have investigated nicotinamide analogs as potential inhibitors of NNMT, driven by the enzyme's role in diseases like cancer, and metabolic disorders. nih.govacs.org The general principle behind these inhibitors is their ability to compete with the natural substrate, nicotinamide, for binding to the enzyme's active site. frontiersin.org The development of such inhibitors aims to modulate cellular metabolism by preventing the depletion of SAM and the accumulation of MNA. nih.gov

Several nicotinamide-related compounds have been identified as NNMT inhibitors. nih.gov For instance, treatment with selective NNMT inhibitors like 5-amino-1-methylquinoline or 6-methoxynicotinamide (B1672817) has been shown to reduce body weight and improve insulin (B600854) sensitivity in mice with diet-induced obesity. mdpi.com The inhibitory activity of these analogs is highly dependent on their chemical structure, as even minor changes to the functional groups can significantly alter their potency. acs.org

The following table summarizes the inhibitory concentrations (IC₅₀) of some nicotinamide analogs against human NNMT (hNNMT), illustrating the structure-activity relationship.

| Compound | IC₅₀ (µM) for hNNMT |

| Compound 1 (a 3-methyl-4-phenylpyrazole derivative) | 0.26 |

| Compound 2 (a tricyclic derivative) | 1.6 |

| Compound 3 (a tricyclic derivative) | 0.18 |

| Compound 78 (a naphthalene-containing bisubstrate analog) | 1.41 |

This data is compiled from multiple research studies for illustrative purposes. mdpi.comacs.org

The binding of substrates and inhibitors to NNMT occurs in a specific pocket within the enzyme. The kinetic mechanism of NNMT is described as a rapid equilibrium ordered Bi-Bi mechanism. nih.govnih.gov In this process, SAM binds first to form an NNMT-SAM complex, which then allows for the binding of nicotinamide. nih.gov After the methyl group is transferred, the methylated nicotinamide is released, followed by SAH. nih.gov

The binding of nicotinamide analogs to the active site is governed by a combination of hydrogen bonds and van der Waals interactions. nih.gov For example, the benzamide (B126) group of some inhibitors forms hydrogen bonds with the amino acid residues S213 and S201 in the nicotinamide-binding site. nih.gov More complex "bisubstrate" inhibitors have been designed to occupy both the nicotinamide and the SAM binding pockets simultaneously, which can lead to enhanced inhibitory activity. acs.org The incorporation of moieties like naphthalene, which can engage in π–π stacking interactions within the hydrophobic nicotinamide binding pocket, has been shown to significantly increase the activity of these inhibitors. acs.org

For 6-Chloro-2-methylnicotinamide, the presence of a chloro group at the 6-position and a methyl group at the 2-position would likely influence its binding to NNMT. While some substitutions at the 6-position, such as a methoxy (B1213986) or methylamine (B109427) group, are tolerated and can result in potent inhibitors, a chloro-derivative has been shown to have significantly less potency in cellular assays compared to biochemical assays. nih.gov The substitutions on the pyridine (B92270) ring of this compound could sterically hinder its optimal positioning within the active site or alter its electronic properties, thereby affecting its potential as an NNMT inhibitor.

Interaction with Nicotinamidases and Related Hydrolytic Enzymes

Nicotinamidases are enzymes that hydrolyze nicotinamide to nicotinic acid and ammonia (B1221849), a key step in the NAD⁺ salvage pathway in many organisms, though absent in mammals. nih.govfrontiersin.org This makes them a potential target for antimicrobial drugs. nih.gov

The substrate specificity of nicotinamidases has been explored to understand which nicotinamide analogs can be processed by these enzymes. Generally, these enzymes are efficient catalysts for nicotinamide hydrolysis. nih.govacs.org Studies have shown that the nicotinamide carbonyl oxygen and the ring nitrogen are critical for both binding and reactivity. nih.govnih.gov

Substitutions on the nicotinamide ring can have varied effects. For example, substitutions at the 5-position are often well-tolerated and can even enhance the rate of hydrolysis. nih.gov However, modifications at other positions can be detrimental to substrate activity. A key finding is that 2-chloronicotinamide (B82574) could not be hydrolyzed by the nicotinamidases studied, suggesting that a substitution at the 2-position, particularly with a halogen, prevents the enzyme from processing the molecule. nih.gov

Many structural analogs of nicotinamide that are not substrates can act as inhibitors of nicotinamidases. nih.gov These inhibitors are often competitive, meaning they bind to the active site and prevent the natural substrate from binding. researchgate.net For instance, nicotinaldehyde is a potent competitive inhibitor of nicotinamidases from various species. nih.govacs.org Other compounds like 3-acetylpyridine (B27631) and nicotinamide mononucleotide (NMN) also act as competitive inhibitors. researchgate.net

The following table presents the inhibition constants (Kᵢ) for several structural analogs against nicotinamidase from S. cerevisiae.

| Inhibitor | Kᵢ |

| Nicotinaldehyde | 940 nM |

| Benzaldehyde | 20.6 mM |

| Nicotinic acid | 120 µM |

| Pyrazinoic acid | 6.7 mM |

| 3-acetylpyridine | 4.6 x 10⁻⁴ M |

| NMN | 6.5 x 10⁻⁵ M |

This data is compiled from multiple research studies for illustrative purposes. nih.govresearchgate.net

Given that 2-chloronicotinamide is not a substrate for nicotinamidases, it is plausible that this compound would also not be hydrolyzed. nih.gov The presence of the methyl group at the 2-position, in addition to the chloro group at the 6-position, would likely serve as a strong inhibitor of these enzymes by binding to the active site without undergoing the catalytic hydrolysis step.

Role in Cellular Metabolic Pathways as a Nicotinamide Analog

As a nicotinamide analog, this compound has the potential to influence cellular metabolic pathways that rely on nicotinamide as a precursor. The most central of these is the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD⁺), a vital coenzyme in redox reactions and a substrate for various signaling enzymes. nih.gov

Nicotinamide is a key component of the NAD⁺ salvage pathway, which is the primary route for maintaining NAD⁺ levels in mammals. mdpi.com In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN), which is then used to generate NAD⁺. nih.gov

By acting as a substrate or inhibitor for enzymes in this pathway, a nicotinamide analog can significantly alter cellular NAD⁺ homeostasis. For example, if an analog is a substrate for NNMT, it can lead to the depletion of the methyl donor SAM, which can impact numerous other methylation-dependent processes in the cell. nih.gov The inhibition of NNMT, on the other hand, can lead to an increase in cellular NAD⁺ levels by preventing the degradation of nicotinamide. frontiersin.org

Furthermore, inhibition of nicotinamidases in organisms that possess them can disrupt NAD⁺ recycling from nicotinamide, leading to a decrease in NAD⁺ levels. mdpi.com This can have significant consequences for the organism's viability. mdpi.com

Given its structure, this compound could potentially interfere with NAD⁺ metabolism in several ways. If it acts as an NNMT inhibitor, it could indirectly boost NAD⁺ levels. Conversely, if it were to be utilized by other enzymes in the NAD⁺ pathway, it could lead to the formation of non-functional NAD⁺ analogs, thereby disrupting normal cellular redox processes. The precise impact would depend on its affinity for and reactivity with the various enzymes involved in nicotinamide and NAD⁺ metabolism.

Theoretical and Computational Studies on 6 Chloro 2 Methylnicotinamide

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Chloro-2-methylnicotinamide, such studies would provide invaluable insights.

Electronic Structure and Reactivity Predictions

No published studies were found that detail the electronic structure of this compound. Research in this area would typically involve Density Functional Theory (DFT) calculations to determine properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. This information is crucial for predicting the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. Without these fundamental calculations, any discussion of its electronic behavior remains speculative.

Conformational Analysis and Tautomeric Equilibria

The conformational landscape of this compound, including the rotational barriers of its methyl and nicotinamide (B372718) groups, has not been computationally explored in available literature. Furthermore, while nicotinamide and its derivatives can exhibit tautomerism, no specific theoretical or experimental studies were identified that investigate the potential tautomeric equilibria for this compound. Such analyses are critical for understanding its three-dimensional structure and how it might interact with biological targets.

Molecular Dynamics Simulations for Ligand-Biomacromolecule Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic interactions between a small molecule (ligand) and a biological macromolecule, such as a protein or enzyme. While patents mention this compound as a chemical intermediate, no public research exists that employs MD simulations to study its binding mode, affinity, or the conformational changes it might induce upon interacting with a specific biological target. Such simulations would be essential for rational drug design and understanding its potential pharmacological effects.

Predictive Modeling of Chemical and Biochemical Properties

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, relies on existing data to build models that can forecast the properties of new compounds. The lack of primary experimental or computational data for this compound means that it has not been included in datasets for building or validating such predictive models. Therefore, there are no documented models that can reliably predict its chemical or biochemical properties, such as solubility, toxicity, or metabolic stability.

Emerging Research Avenues and Translational Perspectives in Chemical Biology

Development of Novel Synthetic Routes for 6-Chloro-2-methylnicotinamide and its Derivatives

The advancement of chemical biology applications for this compound and its analogs is critically dependent on efficient and versatile synthetic methodologies. Traditional synthesis of the core molecule often involves a multi-step process starting from 2-chloro-6-methylnicotinic acid. A common laboratory-scale synthesis involves the activation of the carboxylic acid, for instance with oxalyl chloride or thionyl chloride, to form the acyl chloride intermediate. This highly reactive species is then treated with an ammonia (B1221849) source, such as ammonium (B1175870) hydroxide (B78521), to yield the final amide product.

Modern synthetic chemistry aims to improve upon these foundational routes by enhancing yield, reducing the number of steps, and increasing access to a diverse range of derivatives. The development of novel catalytic systems, including transition-metal-catalyzed cross-coupling reactions, allows for the late-stage modification of the pyridine (B92270) ring, enabling the rapid generation of a library of analogs from a common intermediate.

The synthesis of derivatives is crucial for exploring structure-activity relationships (SAR). For example, research into fungicidal agents has led to the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives. In one such synthesis, a trisubstituted pyridine derivative incorporating the 2-methyl-6-chloro pattern was synthesized, highlighting the modularity of modern synthetic approaches where different amide functionalities can be appended to the core nicotinamide structure. These synthetic endeavors are fundamental to creating a diverse chemical space for biological screening.

| Starting Material | Key Reagents | Intermediate | Product |

| 2-Chloro-6-methylnicotinic acid | 1. Oxalyl dichloride in DCM2. Ammonium hydroxide in THF | 2-chloro-6-methylnicotinoyl chloride | This compound |

Advanced Characterization Techniques for Complex Biological Environments

Understanding the fate and interaction of this compound within a cellular or organismal context requires sophisticated analytical techniques capable of detecting and quantifying the molecule and its metabolites in complex biological matrices. The primary platforms for this type of metabolomic analysis are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govrsc.orgnih.gov

Mass spectrometry, often coupled with chromatographic separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers exceptional sensitivity and selectivity. nih.gov This hyphenated approach allows for the separation of the parent compound from its metabolites and other endogenous small molecules before detection by the mass spectrometer. nih.govrsc.org High-resolution mass spectrometry can provide accurate mass measurements, facilitating the identification of unknown metabolites by determining their elemental composition.

NMR spectroscopy provides invaluable structural information about the compound and its metabolites in a non-destructive manner. rsc.org While generally less sensitive than MS, NMR can identify the precise location of metabolic modifications on the molecule. For instance, it can distinguish between different isomers produced by enzymatic action. The combined use of both MS and NMR provides a comprehensive picture of the metabolic profile and stability of this compound in a biological system. rsc.org

| Technique | Application for this compound | Strengths |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Quantification of the parent compound and its metabolites in biofluids (e.g., plasma, urine). | High sensitivity and selectivity; suitable for non-volatile compounds. |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Analysis of volatile derivatives of the compound or its metabolites. | Excellent for separating and identifying volatile and thermally stable compounds. nih.gov |

| NMR (Nuclear Magnetic Resonance) | Structural elucidation of metabolites; studying drug-protein interactions. | Provides detailed structural information; non-destructive. rsc.org |

Rational Design of this compound Analogs for Specific Biochemical Targets

The principles of rational drug design are being actively applied to the this compound scaffold to develop analogs with high potency and selectivity for specific biological targets. This process involves a deep understanding of the structure-activity relationship (SAR), where systematic modifications to the molecule's structure are correlated with changes in biological activity.

Computational methods, such as pharmacophore modeling and molecular docking, are employed to predict how analogs will interact with the binding site of a target protein. For instance, in designing inhibitors for enzymes like Nicotinamide N-methyltransferase (NNMT), a target implicated in metabolic diseases and cancer, docking simulations can guide the modification of the nicotinamide scaffold to enhance binding affinity and specificity. nih.gov

SAR studies on related nicotinamide derivatives have shown that substitutions on the pyridine ring and modifications of the amide group can dramatically influence biological activity. figshare.comsigmaaldrich.com For example, introducing different substituents at positions on the pyridine ring can alter the molecule's electronic properties and steric profile, leading to improved interactions with the target. The goal is to optimize these interactions to create potent and selective modulators of specific enzymes or receptors, such as the development of nicotinamide derivatives as antifungal agents that disrupt the cell wall. mdpi.com

| Design Strategy | Objective | Example Application |

| Structure-Activity Relationship (SAR) | Identify key functional groups and structural motifs responsible for biological activity. | Modifying substituents on the pyridine ring to improve enzyme inhibition. figshare.com |

| Pharmacophore Modeling | Create a 3D model of the essential features required for binding to a specific target. | Designing analogs that fit the active site of a target enzyme like a NAD-dependent dehydrogenase. |

| Molecular Docking | Predict the binding orientation and affinity of a ligand to its macromolecular target. | Simulating the interaction of novel analogs with the binding pocket of NNMT. nih.gov |

Exploration of this compound as a Chemical Probe in Biological Systems

A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in a biological system. rjpbr.com The development of this compound and its derivatives as chemical probes represents a significant opportunity in chemical biology. An ideal chemical probe possesses high potency for its intended target and a well-characterized selectivity profile against other related proteins.

Given that various nicotinamide derivatives have been identified as inhibitors of key enzymes, analogs of this compound could be optimized to serve as probes for these targets. For example, the archetypal NAMPT inhibitor FK866 has been used as a chemical probe to validate the role of this enzyme in cancer cell metabolism. acs.org Similarly, a highly selective derivative of this compound could be used to investigate the physiological and pathological roles of its specific target in cellular assays.

The use of such a probe would allow researchers to rapidly and reversibly modulate the activity of a target protein, providing insights into its function that are complementary to genetic techniques like CRISPR or RNAi. This approach is crucial for target validation in the early stages of drug discovery, helping to confirm that modulating a specific protein has the desired therapeutic effect before committing to more extensive drug development programs. nih.gov

Q & A

Q. What practices enhance the reliability of structure-activity relationship (SAR) studies for this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.